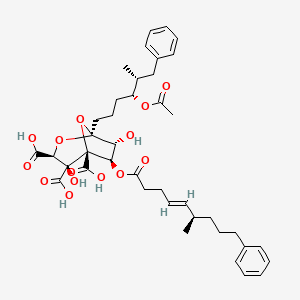

Zaragozic acid C

Description

This compound has been reported in Leptodontidium trabinellum and Mollisia with data available.

structure given in first source; a fungal metabolite

Properties

CAS No. |

146389-62-0 |

|---|---|

Molecular Formula |

C40H50O14 |

Molecular Weight |

754.8 g/mol |

IUPAC Name |

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |

InChI Key |

KQMNJFMTGHRJHM-ZFSXNWTMSA-N |

Isomeric SMILES |

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Zaragozic Acid C: A Potent Fungal Squalene Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids are a family of fungal polyketide natural products renowned for their potent inhibition of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of zaragozic acid C, a prominent member of this family. It details the enzymatic machinery, genetic underpinnings, and chemical transformations that lead to the formation of its complex and unique 4,8-dioxabicyclo[3.2.1]octane core and its characteristic side chains. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the biosynthetic pathway to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

This compound is a fungal metabolite produced by the ascomycete Leptodontidium elatius.[1][2] Like other members of the zaragozic acid family, it is a highly potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2] This inhibitory activity makes zaragozic acids, including this compound, attractive candidates for the development of cholesterol-lowering and antifungal drugs.[3]

The zaragozic acids are characterized by a novel and highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core.[2] The different analogs, such as zaragozic acids A, B, and C, vary in the structures of their 1-alkyl and 6-acyl side chains.[2] Understanding the biosynthesis of these complex molecules is crucial for efforts to engineer novel analogs with improved therapeutic properties.

This guide focuses specifically on the biosynthesis of this compound, providing a detailed examination of its biosynthetic pathway, the enzymes involved, and the experimental methodologies used to elucidate this intricate process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a complex interplay of polyketide synthase (PKS) and tricarboxylic acid (TCA) cycle pathways. The core structure is assembled from two distinct polyketide chains and an intermediate from the Krebs cycle.[3][4] The overall biosynthetic route is thought to involve the following key stages:

-

Formation of the Polyketide Chains: Two separate polyketide chains are synthesized by highly reducing polyketide synthases (HR-PKSs).

-

Condensation with a TCA Cycle Intermediate: One of the polyketide chains is condensed with an oxaloacetate-derived unit.

-

Formation of the Bicyclic Core: A series of oxidative and cyclization reactions lead to the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core.

-

Tailoring of Side Chains: The final structure of this compound is achieved through the attachment of specific alkyl and acyl side chains.

While the complete biosynthetic gene cluster for this compound from Leptodontidium elatius has not been fully characterized, significant insights have been gained from the study of the closely related zaragozic acid A (squalestatin S1) biosynthetic gene cluster. The core enzymatic machinery is expected to be highly conserved.

Assembly of the Core Structure

The biosynthesis of the zaragozic acid core is initiated by the action of two HR-PKSs. One PKS is responsible for synthesizing a hexaketide, while the other produces a tetraketide that will eventually form one of the side chains. The initial steps in the formation of the core involve the priming of a benzoic acid starter unit onto one of the HR-PKSs, followed by extension with oxaloacetate and subsequent release to generate a tricarboxylic acid-containing intermediate.

The formation of the intricate bicyclic core is a remarkable process involving a series of six consecutive oxidations catalyzed by two putative non-heme-iron-dependent enzymes. This is followed by the action of an unusual copper-dependent oxygenase that introduces a hydroxyl group necessary for later acylation.

Formation of the this compound Side Chains

This compound is distinguished from other zaragozic acids by its specific 1-alkyl and 6-acyl side chains. While the exact enzymes for the attachment of these specific side chains in Leptodontidium elatius are not yet fully elucidated, it is hypothesized that specific acyltransferases are responsible for their installation. These enzymes likely exhibit substrate specificity for the particular acyl-CoA donors that form the side chains of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Organism/System | Reference |

| Inhibitory Activity (Ki) | |||

| Apparent Ki vs. rat liver squalene synthase | 45 pM | Rat liver microsomes | [2] |

| Chromatographic Data | |||

| HPLC Retention Time | 21.7 min | Dynamax C8 column, 6:4 acetonitrile/0.1% phosphoric acid in water, 1 ml/min | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, isolation, and analysis of this compound, based on published literature.[5]

Fermentation of Leptodontidium elatius for this compound Production

4.1.1. Culture and Media

-

Producing Organism: Leptodontidium elatius var. elatius, ATCC 70411.

-

Maintenance Medium (Medium B):

-

Yeast extract: 4 g/L

-

Malt extract: 10 g/L

-

Dextrose: 4 g/L

-

Agar (B569324): 20 g/L

-

pH: 7.0

-

-

Seed Culture Medium (Medium A):

-

Referenced from a prior publication (details not in the provided search results). A standard rich medium for fungal growth is typically used.

-

-

Production Medium (Solid-State Fermentation Medium E):

-

Cracked corn: 10 g per 250-ml Erlenmeyer flask

-

Base liquid 2: 10 ml per flask

-

-

Base Liquid 2 Composition:

-

Ardamine PH: 0.2 g/L

-

KH2PO4: 0.1 g/L

-

MgSO4·7H2O: 0.1 g/L

-

Sodium tartrate: 0.1 g/L

-

FeSO4·7H2O: 0.01 g/L

-

ZnSO4·7H2O: 0.01 g/L

-

4.1.2. Fermentation Protocol

-

Maintain the Leptodontidium elatius culture on Medium B agar slants at 25°C.

-

Inoculate a seed culture in Medium A and incubate with agitation.

-

Use the mycelial growth from the seed culture to inoculate the solid-state fermentation Medium E.

-

Incubate the solid-state fermentation for 21 days at 25°C.

Isolation and Purification of this compound

-

Extraction: Extract the fungal culture from the solid-state fermentation with methanol (B129727).

-

Initial Chromatography (HP-20 resin):

-

Apply the methanol extract to a Diaion HP-20 resin column.

-

Wash the column and elute the zaragozic acids.

-

-

Anion-Exchange Chromatography (Dowex 1 resin):

-

Acidify the HP-20 eluate and extract the protonated acids into a suitable organic solvent (e.g., dichloromethane).

-

Reconstitute the extract at pH 7 and apply to a Dowex 1 x 2 resin (chloride form).

-

Wash the resin with solutions of increasing ionic strength.

-

Elute the zaragozic acids with a high-ionic-strength methanolic solution of ammonium (B1175870) chloride (e.g., 9:1 methanol/3% aqueous ammonium chloride).

-

-

Final Purification (Preparative HPLC):

-

Perform final purification using preparative reverse-phase HPLC with an appropriate solvent system to yield pure this compound.

-

HPLC Analysis of this compound

-

Column: Dynamax C8, 60Å, 8-μm, 4.6 x 250 mm with a guard module.

-

Solvent System: Isocratic elution with 6:4 (vol/vol) acetonitrile/0.1% phosphoric acid in water.

-

Flow Rate: 1 ml/min.

-

Detection: UV detector.

-

Retention Time for this compound: 21.7 minutes.

Squalene Synthase Inhibition Assay

-

Enzyme Source: Rat liver microsomes.

-

Substrate: [4-¹⁴C]Farnesyl diphosphate (B83284) ([¹⁴C]FPP).

-

Assay Mixture (1 ml total volume):

-

50 mM Hepes buffer, pH 7.5

-

10 mM NADPH

-

11 mM NaF

-

5.5 mM MgCl₂

-

[¹⁴C]FPP (specific activity as required)

-

1 mg of squalene (as a carrier)

-

Rat liver microsomal enzyme preparation

-

This compound (or other inhibitors) at various concentrations.

-

-

Incubation: Incubate the assay mixture for 20 minutes at 30°C.

-

Extraction and Quantification:

-

Stop the reaction and extract the lipids, including the newly synthesized [¹⁴C]squalene.

-

Quantify the amount of [¹⁴C]squalene formed using liquid scintillation counting.

-

-

Data Analysis: Determine the inhibitory activity (e.g., IC₅₀ or Ki) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations of Biosynthetic Pathways and Workflows

Proposed Biosynthetic Pathway of the Zaragozic Acid Core

Caption: Proposed biosynthetic pathway for the zaragozic acid core and its elaboration to this compound.

Experimental Workflow for Isolation and Purification of this compound

Caption: Experimental workflow for the isolation and purification of this compound from fungal culture.

Conclusion

The biosynthesis of this compound is a complex and elegant process that highlights the remarkable synthetic capabilities of fungi. While significant progress has been made in elucidating the general pathway for zaragozic acid biosynthesis, particularly through studies on zaragozic acid A, further research is needed to fully characterize the specific enzymatic steps and the biosynthetic gene cluster responsible for this compound production in Leptodontidium elatius. A deeper understanding of this pathway will not only advance our knowledge of fungal natural product biosynthesis but also open up new avenues for the production of novel and potentially more effective squalene synthase inhibitors through metabolic engineering and synthetic biology approaches. This guide provides a solid foundation for researchers embarking on such endeavors.

References

- 1. pnas.org [pnas.org]

- 2. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

The Mechanism of Action of Zaragozic Acid C on Squalene Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid C is a potent natural product inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4][5] By targeting this enzyme, this compound effectively blocks the production of cholesterol and other sterols, making it a subject of significant interest for the development of cholesterol-lowering and antifungal agents.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on squalene synthase, incorporating quantitative data, detailed experimental protocols, and visual representations of the key interactions and pathways.

Core Mechanism of Action: Competitive Inhibition

This compound acts as a potent competitive inhibitor of squalene synthase.[1][6][7] Its molecular structure, characterized by a novel 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core, allows it to mimic the substrate, farnesyl pyrophosphate (FPP), or the reaction intermediate, presqualene pyrophosphate (PSPP).[1][8] This structural similarity enables this compound to bind to the active site of squalene synthase with high affinity, thereby preventing the binding of the natural substrate and inhibiting the catalytic reaction.[9]

The inhibition of squalene synthase by this compound leads to the intracellular accumulation of upstream metabolites, specifically farnesyl diphosphate (B83284) and farnesol.[1][10] This accumulation is a direct consequence of the enzymatic blockade and serves as a key indicator of the inhibitor's in-cell activity.

While this compound is primarily understood as a competitive inhibitor, studies on the related compound Zaragozic acid A suggest a more complex mechanism involving an initial competitive binding followed by mechanism-based irreversible inactivation of the enzyme.[8] Further investigation is required to definitively determine if this compound follows a similar two-step inhibitory process.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogues against rat liver squalene synthase has been quantified through kinetic studies. The apparent inhibition constants (Ki) demonstrate the picomolar affinity of these compounds for the enzyme.

| Compound | Apparent Ki (pM) | Source Organism of Squalene Synthase |

| Zaragozic acid A | 78 | Rat Liver |

| Zaragozic acid B | 29 | Rat Liver |

| This compound | 45 | Rat Liver |

| Table 1: Inhibitory Potency of Zaragozic Acids on Squalene Synthase.[1][6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and squalene synthase.

Squalene Synthase Activity Assay (Radiochemical Method)

This assay measures the enzymatic conversion of a radiolabeled substrate to squalene.

Materials:

-

Microsomal preparation of rat liver squalene synthase

-

[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)

-

NADPH

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

Procedure:

-

Prepare reaction mixtures containing assay buffer, NADPH, and the desired concentration of this compound or vehicle control.

-

Add the microsomal enzyme preparation to the reaction mixtures and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding [¹⁴C]FPP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quench solution (e.g., 1 M HCl).

-

Extract the lipid-soluble products (including [¹⁴C]squalene) with hexane.

-

Separate the [¹⁴C]squalene from other radiolabeled lipids using TLC with a hexane mobile phase.

-

Quantify the amount of [¹⁴C]squalene by scraping the corresponding silica gel region and measuring the radioactivity using a scintillation counter.

-

Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Squalene Synthase Activity Assay (Fluorescent Method)

This high-throughput assay monitors the consumption of NADPH, which is stoichiometric with the formation of squalene.[5]

Materials:

-

Purified or microsomal squalene synthase

-

Farnesyl pyrophosphate (FPP)

-

NADPH

-

Magnesium ions (cofactor)

-

Assay Buffer: As described above

-

This compound (or other inhibitors)

-

Fluorescence microplate reader

Procedure:

-

In a microplate well, combine FPP, NADPH, magnesium ions, and the desired concentration of this compound in the assay buffer.

-

Initiate the reaction by adding squalene synthase.

-

Monitor the decrease in NADPH fluorescence over time by exciting at approximately 340 nm and measuring the emission at approximately 460 nm.

-

The rate of NADPH consumption is proportional to the squalene synthase activity.

-

Calculate the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizing the Mechanism and Pathways

The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflow for its characterization.

Figure 1: Competitive inhibition of squalene synthase by this compound.

Figure 2: Workflow for the radiochemical squalene synthase assay.

Conclusion

This compound is a highly potent, picomolar competitive inhibitor of squalene synthase. Its mechanism of action involves binding to the active site of the enzyme, thereby blocking the synthesis of squalene and leading to the accumulation of FPP. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and related compounds as cholesterol-lowering and antifungal agents. The intricate details of its interaction with squalene synthase continue to be an active area of research, with potential for the design of next-generation inhibitors.

References

- 1. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

The Zaragozic Acid Family: Potent Inhibitors of Squalene Synthase and Their Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The zaragozic acids are a family of natural products isolated from various fungal cultures that have garnered significant scientific interest due to their potent and specific inhibition of squalene (B77637) synthase.[1][2][3] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4][5] By targeting this crucial enzymatic step, zaragozic acids effectively block the production of cholesterol in mammals and ergosterol (B1671047) in fungi, leading to a range of biological effects. This technical guide provides an in-depth overview of the biological activity of the zaragozic acid family, including their mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Core Structure and Family Members

The zaragozic acid family is characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. The different members of the family, such as zaragozic acid A, B, and C, are distinguished by variations in the 1-alkyl and 6-acyl side chains attached to this core structure. Another related group of compounds with the same core structure, known as squalestatins, were discovered independently and are exemplified by squalestatin 1 (which is identical to zaragozic acid A).

Mechanism of Action: Inhibition of Squalene Synthase

The primary biological activity of zaragozic acids stems from their potent inhibition of squalene synthase. They act as competitive inhibitors with respect to the enzyme's substrate, farnesyl pyrophosphate (FPP). The unique tricyclic core of zaragozic acids is thought to mimic the reaction intermediate, presqualene pyrophosphate, thereby binding tightly to the active site of the enzyme and preventing the catalytic reaction from proceeding. This inhibition is highly potent, with Ki values reported in the picomolar range for some family members against rat liver squalene synthase.

Some studies suggest that the interaction of zaragozic acid A with squalene synthase is more complex than simple competitive inhibition, proposing a mechanism of competitive inhibition followed by mechanism-based irreversible inactivation. This dual mechanism could contribute to their high potency.

Signaling Pathway and Downstream Effects

The inhibition of squalene synthase by zaragozic acids has significant downstream consequences on cellular metabolism. By blocking the synthesis of squalene, they prevent the formation of all subsequent sterols in the pathway, including cholesterol in mammalian cells and ergosterol in fungal cells.

dot

Caption: Inhibition of the sterol biosynthesis pathway by zaragozic acid.

A key consequence of squalene synthase inhibition is the accumulation of the substrate FPP and its metabolic precursors. This buildup of farnesyl pyrophosphate can have further cellular effects.

Quantitative Biological Activity Data

The zaragozic acid family members are exceptionally potent inhibitors of squalene synthase. The following table summarizes key quantitative data for some of the most well-studied zaragozic acids.

| Compound | Target Enzyme | Organism | Assay Type | IC50 | Ki | Reference(s) |

| Zaragozic Acid A | Squalene Synthase | Rat (liver) | Enzyme Inhibition | 5.0 nM | 78 pM | |

| Zaragozic Acid B | Squalene Synthase | Rat (liver) | Enzyme Inhibition | - | 29 pM | |

| Zaragozic Acid C | Squalene Synthase | Rat (liver) | Enzyme Inhibition | - | 45 pM | |

| Zaragozic Acid A | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 6 µM | - | |

| Zaragozic Acid B | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 0.6 µM | - | |

| This compound | Cholesterol Synthesis | Human (Hep G2 cells) | Cell-based | 4 µM | - | |

| Zaragozic Acid A | Hepatic Cholesterol Synthesis | Mouse | In vivo | 200 µg/kg (ED50) | - |

Therapeutic Potential

The potent biological activities of zaragozic acids have led to the exploration of their therapeutic potential in two main areas:

-

Antihypercholesterolemic Agents: By inhibiting cholesterol biosynthesis, zaragozic acids have been shown to lower plasma cholesterol levels in primates. Treatment with zaragozic acid A has also been observed to increase the levels of hepatic low-density lipoprotein (LDL) receptor mRNA in rats, which would further contribute to lowering cholesterol.

-

Antifungal Agents: Ergosterol is an essential component of fungal cell membranes. The inhibition of its synthesis by zaragozic acids leads to potent antifungal and fungicidal activity.

Experimental Protocols

Squalene Synthase Inhibition Assay

A common method to determine the inhibitory activity of zaragozic acids against squalene synthase involves monitoring the conversion of a radiolabeled substrate to the product.

dot

Caption: A generalized workflow for a squalene synthase inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: A microsomal fraction containing squalene synthase is typically prepared from rat liver homogenates by differential centrifugation.

-

Assay Mixture: The assay is conducted in a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing essential cofactors such as 10 mM NADPH, 5.5 mM MgCl₂, and 11 mM NaF.

-

Inhibition: The enzyme preparation is pre-incubated with varying concentrations of the zaragozic acid or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).

-

Incubation: The reaction mixture is incubated at 30°C for a set period, typically 20 minutes.

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids, including the newly synthesized [¹⁴C]squalene, are extracted using an organic solvent like hexane.

-

Quantification: The amount of [¹⁴C]squalene produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the zaragozic acid is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate (FPP).

Cell-Based Cholesterol Synthesis Assay

The effect of zaragozic acids on cholesterol synthesis in a cellular context can be assessed using cultured cells, such as the human hepatoma cell line Hep G2.

Methodology Outline:

-

Cell Culture: Hep G2 cells are cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of the zaragozic acid.

-

Metabolic Labeling: A radiolabeled precursor, such as [³H]mevalonate, is added to the culture medium.

-

Incubation: The cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction and Separation: The cellular lipids are extracted, and the different lipid fractions (including cholesterol, farnesyl diphosphate, and organic acids) are separated, often using chromatography techniques.

-

Quantification: The amount of radioactivity in the cholesterol fraction is measured to determine the rate of cholesterol synthesis.

-

Data Analysis: The inhibition of cholesterol synthesis is calculated relative to untreated control cells to determine the IC50 value.

Conclusion

The zaragozic acid family of compounds represents a class of highly potent and specific inhibitors of squalene synthase. Their ability to block sterol biosynthesis in both mammals and fungi has established them as important lead compounds for the development of cholesterol-lowering and antifungal drugs. The detailed understanding of their mechanism of action and biological activities, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further research and development in this area. The unique core structure of zaragozic acids also continues to be a compelling target for total synthesis efforts.

References

- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]

Zaragozic Acid C: A Picomolar Competitive Inhibitor of Squalene Synthase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zaragozic acid C is a potent, naturally occurring inhibitor of the enzyme squalene (B77637) synthase.[1][2][3][4] This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi.[1] By targeting this crucial enzymatic step, this compound effectively blocks the entire downstream pathway of sterol production. Its high potency, with inhibition constants in the picomolar range, and its competitive mechanism of action make it a subject of significant interest for the development of cholesterol-lowering and antifungal therapeutic agents. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and key biological pathways related to the inhibitory activity of this compound.

Quantitative Inhibition Data

The zaragozic acids, including variant C, are characterized by their exceptionally strong binding to squalene synthase. The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. This compound exhibits a Ki in the picomolar range, indicating extremely tight binding to the enzyme's active site.

| Inhibitor | Apparent Ki (pM) | Target Enzyme | Source Organism for Enzyme |

| Zaragozic Acid A | 78 | Squalene Synthase | Rat Liver |

| Zaragozic Acid B | 29 | Squalene Synthase | Rat Liver |

| This compound | 45 | Squalene Synthase | Rat Liver |

| Data sourced from Bergstrom et al., 1993. |

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate (FPP). This means that this compound and FPP compete for binding to the same active site on the enzyme. The structural similarity between this compound and the natural substrate allows it to occupy the active site, thereby preventing the binding and subsequent conversion of FPP to squalene. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).

Figure 1: Competitive inhibition of squalene synthase by this compound.

Signaling Pathway: Inhibition of Cholesterol Biosynthesis

This compound intervenes at a critical juncture in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it prevents the formation of squalene, the precursor to lanosterol (B1674476) and, ultimately, cholesterol. This leads to an accumulation of the upstream substrate, farnesyl pyrophosphate (FPP).

Figure 2: Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols

The determination of the inhibitory potency of this compound involves a squalene synthase inhibition assay. The following protocol is based on the methodology described by Bergstrom et al. (1993).

1. Enzyme Preparation:

-

Microsomes containing squalene synthase are prepared from the livers of male Sprague-Dawley rats.

-

To upregulate enzyme expression, rats are fed a diet containing 0.1% lovastatin (B1675250) for 5 days prior to sacrifice.

2. Squalene Synthase Assay:

-

Assay Mixture (1 mL total volume):

-

50 mM HEPES buffer (pH 7.5)

-

10 mM NADPH

-

11 mM NaF

-

5.5 mM MgCl2

-

Varying concentrations of [4-¹⁴C]farnesyl pyrophosphate (FPP) as the substrate (e.g., 0.2 µM to 10 µM for kinetic studies).

-

1 mg of squalene (as a carrier)

-

2.2 µg of microsomal protein (enzyme source)

-

Varying concentrations of this compound.

-

-

Incubation: The reaction mixture is incubated for 20 minutes at 30°C.

-

Reaction Termination and Extraction: The reaction is stopped, and the lipid-soluble products, including [¹⁴C]squalene, are extracted.

-

Quantification: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting.

3. Data Analysis:

-

The initial reaction velocities are determined at different substrate and inhibitor concentrations.

-

The data are plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition and to calculate the apparent Ki value.

References

The Structure-Activity Relationship of Zaragozic Acid Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of zaragozic acid analogs, potent inhibitors of squalene (B77637) synthase. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the structural requirements for optimal inhibitory activity, details experimental protocols for assessing analog performance, and visualizes the intricate signaling pathways involved.

Introduction: The Promise of Zaragozic Acids

Zaragozic acids, a class of fungal metabolites, have garnered significant attention for their potent, picomolar-level competitive inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This inhibitory action makes them promising candidates for the development of cholesterol-lowering and antifungal agents.[2][3] The core structure of these molecules is a highly conserved 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid scaffold.[2][3] Variations in the C1-alkyl and C6-acyl side chains across different analogs are the primary determinants of their biological activity. This guide explores the nuanced relationships between these structural modifications and the resulting inhibitory potency.

Core Structure and Key Modifications

The zaragozic acid molecule consists of a dense bicyclic core and two variable side chains at the C1 and C6 positions. The integrity of the tricarboxylic acid core is crucial for activity, with modifications at the C4 and C5 positions leading to a significant loss of enzyme inhibition. Conversely, strategic modifications at the C3 position have been shown to enhance in vivo activity.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of zaragozic acid analogs is exquisitely sensitive to the nature of the C1 and C6 side chains. The following tables summarize the quantitative data from various studies, providing a clear comparison of the impact of different structural modifications on squalene synthase inhibition.

Table 1: In Vitro Inhibition of Rat Liver Squalene Synthase by Natural Zaragozic Acids

| Compound | C1-Alkyl Side Chain | C6-Acyl Side Chain | Apparent K_i (pM) |

| Zaragozic Acid A | (4R,6S)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-4'-(phenylmethyl)butyl | 78 |

| Zaragozic Acid B | (4R,6S)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-4'-(4-hydroxyphenyl)butyl | 29 |

| Zaragozic Acid C | (4R,6R)-4,6-dimethyl-2-octenoyl | 1'-(acetyloxy)-5'-methylhexyl | 45 |

| Zaragozic Acid D | 2',4',6'-trimethyl-2'-octenoyl | 1'-(acetyloxy)-4'-(phenylmethyl)butyl | - |

| Zaragozic Acid D2 | 2',4',6'-trimethyl-2'-octenoyl | 1'-(acetyloxy)-4'-(4-hydroxyphenyl)butyl | - |

Note: Ki values for Zaragozic Acids D and D2 were not explicitly found in the search results in a comparable format.

Table 2: In Vitro and In Vivo Activity of C6 Side Chain Analogs of Zaragozic Acid A

| C6-Acyl Side Chain Modification | In Vitro Squalene Synthase Inhibition | In Vivo Hepatic Cholesterol Synthesis Inhibition in Mice |

| Long-chain derivatives (e.g., tetradecanoyl ester) | Subnanomolar inhibitors | Weakly active |

| Short-chain derivatives (e.g., n-butanoyl) | Less active in vitro | Improved oral activity (ED₅₀ = 4.5 mg/kg) |

| Octanoyl ester | Deleterious effect on activity | - |

| ω-phenoxy group | Better activity enhancer than ω-phenyl group | - |

| Carbamates, ethers, and carbonates | Similar activity profiles to esters | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of zaragozic acid analog activity. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)

This assay quantifies the activity of squalene synthase by measuring the incorporation of a radiolabeled substrate into squalene.

Materials:

-

Rat liver microsomes (source of squalene synthase)

-

[¹⁴C]Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂

-

Squalene (1 mg/mL)

-

Test compounds (zaragozic acid analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation fluid

-

Silica (B1680970) gel thin-layer chromatography (TLC) sheets

-

Sodium dodecyl sulfate (B86663) (SDS) solution (alkaline)

Procedure:

-

Prepare the assay mixture by combining the assay buffer, squalene, and the desired concentration of the test compound or vehicle control.

-

Add rat liver microsomes to the assay mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding [¹⁴C]FPP.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Spot the reaction mixture onto a silica gel TLC sheet.

-

Selectively elute the unreacted, polar [¹⁴C]FPP from the silica gel using an alkaline SDS solution. The nonpolar [¹⁴C]squalene will remain adsorbed.

-

Quantify the amount of [¹⁴C]squalene remaining on the TLC sheet using a scintillation counter.

-

Calculate the percent inhibition of squalene synthase activity for each test compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for each analog by plotting the percent inhibition against the log of the compound concentration.

In Vivo Inhibition of Hepatic Cholesterol Synthesis in Mice

This assay assesses the ability of zaragozic acid analogs to inhibit cholesterol biosynthesis in a living organism.

Materials:

-

Mice (e.g., male CD-1 mice)

-

Test compounds (zaragozic acid analogs) formulated for oral or intravenous administration

-

[³H]₂O (tritiated water) or [¹⁴C]acetate as a radiolabeled precursor

-

Anesthetic

-

Scintillation fluid

-

Tissue homogenization buffer

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

Procedure:

-

Administer the test compound or vehicle control to the mice at various doses.

-

After a specified period, administer the radiolabeled precursor ([³H]₂O or [¹⁴C]acetate) via intraperitoneal injection.

-

After a set incorporation time (e.g., 1 hour), euthanize the mice and collect the livers.

-

Homogenize the liver tissue in a suitable buffer.

-

Extract the total lipids from the liver homogenate using an organic solvent mixture.

-

Saponify the lipid extract to hydrolyze cholesteryl esters.

-

Isolate the cholesterol from the non-saponifiable fraction using techniques such as precipitation with digitonin (B1670571) or chromatographic separation.

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.

-

Calculate the rate of cholesterol synthesis for each treatment group.

-

Determine the 50% inhibitory dose (ID₅₀) of the test compound by plotting the percent inhibition of cholesterol synthesis against the dose. Zaragozic acid A has been shown to have an ID₅₀ of approximately 200 µg/kg in mice.

Signaling Pathways and Logical Relationships

Zaragozic acids exert their effects by intervening in critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Cholesterol Biosynthesis Pathway Inhibition

Zaragozic acids directly inhibit squalene synthase, a key enzyme that catalyzes the first committed step in sterol biosynthesis. This blockade prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing the downstream production of cholesterol.

References

- 1. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 2. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Properties of Zaragozic Acids: A Technical Guide for Drug Development Professionals

An In-depth Examination of Squalene (B77637) Synthase Inhibitors as Potent Antifungal Agents

Introduction

Zaragozic acids, also known as squalestatins, are a class of natural products produced by various fungi.[1][2][3] First discovered in the early 1990s, these compounds have garnered significant interest due to their potent inhibitory activity against squalene synthase, a critical enzyme in the sterol biosynthesis pathway.[1][2] This unique mechanism of action makes them promising candidates for development as both cholesterol-lowering and antifungal agents. This technical guide provides a comprehensive overview of the antifungal properties of Zaragozic acids, focusing on their mechanism of action, quantitative antifungal activity, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal activity of Zaragozic acids stems from their potent and specific inhibition of squalene synthase (EC 2.5.1.21). This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. In fungi, the end product of this pathway is ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.

By inhibiting squalene synthase, Zaragozic acids disrupt the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Farnesyl Pyrophosphate: The blockage of the pathway leads to the accumulation of FPP, which can be cytotoxic to the cell.

-

Cell Growth Arrest and Death: The combination of membrane disruption and the accumulation of toxic precursors ultimately leads to the inhibition of fungal growth and, in many cases, cell death.

The specificity of Zaragozic acids for squalene synthase, an enzyme downstream of the branch point for the synthesis of other essential isoprenoids, makes them highly selective inhibitors of sterol biosynthesis.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Zaragozic Acids

Quantitative Antifungal Activity

Table 1: In Vitro Inhibitory Activity of Zaragozic Acids

| Compound | Target/Organism | Assay Type | Value | Reference(s) |

| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki | 78 pM | |

| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki | 29 pM | |

| Zaragozic Acid C | Rat Liver Squalene Synthase | Ki | 45 pM | |

| Squalestatin 1 (Zaragozic Acid A) | Candida albicans Squalene Synthase | IC50 | Potent Inhibition (exact value not specified) | |

| Squalestatin 1 (Zaragozic Acid A) | Various Fungi | MIC | Broad Spectrum Activity (specific values not detailed) |

Note: The majority of publicly available data focuses on the potent inhibition of mammalian squalene synthase, with the antifungal activity often described qualitatively as "broad spectrum." Further research is needed to establish a comprehensive MIC profile against a wide range of fungal pathogens.

Experimental Protocols

The evaluation of the antifungal properties of Zaragozic acids involves standardized in vitro assays. The following are detailed methodologies for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

a. Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0.

-

Sterile 96-well microtiter plates.

-

Zaragozic acid stock solution (dissolved in a suitable solvent like DMSO).

-

Yeast inoculum, standardized to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

-

Spectrophotometer or plate reader (optional, for spectrophotometric reading).

b. Procedure:

-

Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the Zaragozic acid stock solution in RPMI-1640 medium directly in the microtiter plates. The final concentration range should typically span from 0.03 to 16 µg/mL, though this may be adjusted based on the expected potency of the compound.

-

Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow: Antifungal Susceptibility Testing

Squalene Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase.

a. Materials:

-

Purified or microsomal preparation of fungal squalene synthase.

-

[14C]-Farnesyl pyrophosphate (FPP) as the substrate.

-

NADPH.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer containing MgCl2 and a reducing agent like dithiothreitol).

-

Zaragozic acid stock solution.

-

Scintillation fluid and scintillation counter.

b. Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, NADPH, and the desired concentration of Zaragozic acid.

-

Enzyme Addition: Add the squalene synthase preparation to the reaction mixture and pre-incubate for a defined period at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiation of Reaction: Start the reaction by adding the [14C]-FPP substrate.

-

Incubation: Incubate the reaction mixture for a specific time, allowing for the enzymatic conversion of FPP to squalene.

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the lipid-soluble squalene using an organic solvent such as hexane.

-

Quantification: Transfer the organic phase containing the [14C]-squalene to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of [14C]-squalene produced in the presence of the inhibitor to that of a control reaction without the inhibitor. Calculate the percent inhibition and, if desired, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Logical Relationship: From Inhibition to Fungicidal Effect

The antifungal effect of Zaragozic acids can be understood as a logical progression of events initiated by the specific inhibition of a key metabolic enzyme.

Logical Flow: Mechanism of Antifungal Action

Conclusion and Future Directions

Zaragozic acids represent a compelling class of antifungal agents with a well-defined mechanism of action targeting a crucial enzyme in fungal physiology. Their potent inhibition of squalene synthase leads to the disruption of ergosterol biosynthesis and subsequent fungal cell death. While their broad-spectrum in vitro activity is established, a more comprehensive and publicly available dataset of MIC values against a wide array of clinical fungal isolates would be invaluable for guiding further drug development efforts. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these promising antifungal compounds. Future research should focus on optimizing the therapeutic index of Zaragozic acid derivatives to enhance their antifungal efficacy while minimizing potential off-target effects, paving the way for their potential clinical application in the treatment of invasive fungal infections.

References

- 1. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. COMPETITIVE INHIBITION OF SQUALENE SYNTHETASE BY SQUALESTATIN 1 [jstage.jst.go.jp]

The Role of Zaragozic Acid C in Inhibiting Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid C, a fungal metabolite, has emerged as a potent and highly specific inhibitor of cholesterol biosynthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory action of this compound, focusing on its role as a competitive inhibitor of squalene (B77637) synthase. This document details the kinetics of this inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the scientific principles and methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of cholesterol metabolism and the development of novel therapeutic agents for hypercholesterolemia.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases. The biosynthesis of cholesterol is a complex, multi-step process, offering several targets for therapeutic intervention. One such critical enzyme in this pathway is squalene synthase (farnesyl-diphosphate farnesyltransferase), which catalyzes the first committed step in cholesterol synthesis—the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] Inhibition of squalene synthase presents an attractive strategy for lowering cholesterol levels as it diverts FPP away from sterol synthesis without affecting other essential non-sterol isoprenoid pathways.[3]

Zaragozic acids are a family of natural products isolated from various fungi that have been identified as potent inhibitors of squalene synthase.[4][5] this compound, in particular, exhibits picomolar inhibitory activity against this enzyme.[4] This guide focuses specifically on the role and characterization of this compound as a cholesterol synthesis inhibitor.

Mechanism of Action of this compound

This compound functions as a potent competitive inhibitor of squalene synthase.[4] Its unique molecular structure, featuring a highly oxygenated 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core, mimics the transition state of the substrate, farnesyl pyrophosphate, within the active site of the enzyme.[2][4] This competitive inhibition mechanism means that this compound reversibly binds to the active site of squalene synthase, thereby preventing the binding of the natural substrate, FPP, and halting the synthesis of squalene. The inhibition by Zaragozic acids is potent, with reported Ki values in the picomolar range.[4]

The inhibition of squalene synthase by this compound leads to a downstream reduction in cholesterol synthesis. In cellular and in vivo models, this inhibition results in the accumulation of metabolic precursors upstream of squalene synthase, such as farnesyl diphosphate, which is then metabolized to farnesol (B120207) and other organic acids.[4]

Cholesterol Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound as a squalene synthase inhibitor has been quantified in various studies. The following table summarizes key inhibitory constants.

| Compound | Enzyme Source | Assay Type | IC50 | Ki | Reference |

| This compound | Rat Liver Microsomes | Radiometric | 4 µM (in HepG2 cells) | 45 pM | [4][6] |

| Zaragozic Acid A | Rat Liver Microsomes | Radiometric | 6 µM (in HepG2 cells) | 78 pM | [4][6] |

| Zaragozic Acid B | Rat Liver Microsomes | Radiometric | 0.6 µM (in HepG2 cells) | 29 pM | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Preparation of Rat Liver Microsomes

This protocol describes the isolation of microsomes from rat liver, which serve as a rich source of squalene synthase for in vitro assays.

Materials:

-

Male Sprague-Dawley rats

-

Homogenization buffer: 0.1 M potassium phosphate (B84403) (pH 7.4), 0.25 M sucrose, 1 mM EDTA

-

Centrifuge tubes

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Euthanize rats and perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

-

Homogenize the minced liver using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S10 fraction) and transfer it to ultracentrifuge tubes.

-

Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Store the microsomal suspension in aliquots at -80°C until use.

Workflow for the Preparation of Rat Liver Microsomes.

Squalene Synthase Activity Assay (Radiometric)

This assay measures the activity of squalene synthase by quantifying the incorporation of a radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate, into squalene.

Materials:

-

Rat liver microsomes (prepared as in 4.1)

-

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM NaF

-

[¹⁴C]Farnesyl pyrophosphate (FPP)

-

NADPH

-

This compound or other inhibitors (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation vials and cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane (B92381)/ethyl acetate (B1210297) (9:1, v/v) developing solvent

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (final concentration 1 mM), and the desired concentration of this compound or vehicle control.

-

Add rat liver microsomes (typically 50-100 µg of protein) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]FPP (final concentration ~10 µM).

-

Incubate the reaction for 20 minutes at 37°C.

-

Stop the reaction by adding 1 ml of ethanol (B145695) containing 10% KOH.

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Extract the non-saponifiable lipids (including squalene) three times with 2 ml of hexane.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of hexane and spot it onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a hexane/ethyl acetate (9:1, v/v) solvent system.

-

Visualize the squalene band (using a squalene standard) under UV light or with iodine vapor.

-

Scrape the silica corresponding to the squalene band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Inhibition of Cholesterol Synthesis in HepG2 Cells

This cell-based assay assesses the ability of this compound to inhibit de novo cholesterol synthesis in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

[¹⁴C]Acetate

-

This compound

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Incubate the cells with various concentrations of this compound in serum-free DMEM for a predetermined time (e.g., 24 hours).

-

Add [¹⁴C]acetate to the culture medium and incubate for an additional 2-4 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Separate the cholesterol from other lipids using TLC.

-

Identify the cholesterol band by co-migration with a cholesterol standard.

-

Scrape the silica corresponding to the cholesterol band into a scintillation vial.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

-

Calculate the IC50 value of this compound for cholesterol synthesis inhibition.

Workflow for Cholesterol Synthesis Inhibition Assay in HepG2 Cells.

Conclusion

This compound is a powerful tool for studying cholesterol biosynthesis and a promising lead compound for the development of cholesterol-lowering drugs. Its high specificity and potency as a competitive inhibitor of squalene synthase make it a subject of significant interest in the fields of biochemistry, pharmacology, and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other squalene synthase inhibitors. The detailed methodologies will enable reproducible and rigorous scientific inquiry, ultimately contributing to the development of novel treatments for hypercholesterolemia and related cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zaragozic Acids [drugfuture.com]

- 6. pnas.org [pnas.org]

Methodological & Application

Total Synthesis of Zaragozic Acid C: A Compilation of Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acid C, a potent inhibitor of squalene (B77637) synthase, represents a formidable challenge in synthetic organic chemistry due to its densely functionalized and stereochemically complex 2,8-dioxabicyclo[3.2.1]octane core. Its potential as a cholesterol-lowering agent has spurred the development of numerous elegant and innovative total syntheses. This document provides a detailed overview of the experimental procedures from several key total syntheses, offering a valuable resource for researchers in natural product synthesis and drug development. The protocols and data presented are compiled from the seminal works of Evans, Nicolaou, and Carreira, among others, highlighting a variety of strategic approaches to this intricate molecule.

Synthetic Strategies at a Glance

The total synthesis of this compound has been approached from several distinct strategic viewpoints. These include, but are not limited to:

-

Asymmetric Aldol Reactions: Pioneered by Evans, this approach utilizes chiral auxiliaries to establish key stereocenters early in the synthesis.

-

Sharpless Asymmetric Dihydroxylation: Employed by Nicolaou and others, this powerful method allows for the stereocontrolled introduction of multiple hydroxyl groups.

-

Ireland-Claisen Rearrangement: This sigmatropic rearrangement has been effectively used to set key carbon-carbon bonds and stereocenters.

-

Photochemical C-H Acylation: A more recent innovation, this strategy enables the direct functionalization of C-H bonds, offering a novel disconnection.

-

Silyl Glyoxylate Cascade Reactions: This approach allows for the rapid assembly of the complex core through a cascade of reactions.

The following sections will provide detailed experimental protocols for key transformations from selected syntheses, along with tabulated data for comparison.

Diagram of a Generalized Synthetic Approach

The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key stages of assembling the complex natural product.

Application Notes and Protocols for the Extraction of Zaragozic Acid C from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a family of fungal metabolites that act as potent inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Zaragozic acid C, specifically, is produced by the fungus Leptodontium elatius var. elatius.[2][3] Its intricate structure, featuring a novel 2,8-dioxobicyclo[3.2.1]octane core, and its biological activity make it a molecule of significant interest for the development of hypocholesterolemic agents.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures of Leptodontium elatius.

Fungal Strain and Fermentation

The production of this compound is achieved through a two-stage, solid-state fermentation of Leptodontium elatius var. elatius (ATCC 70411).

Culture Maintenance and Inoculum Preparation

The fungal strain is maintained on agar (B569324) slants of a suitable nutrient medium. For inoculum preparation, a seed culture is grown in a liquid medium to generate sufficient biomass for inoculation of the solid-state fermentation medium.

Two-Stage Solid-State Fermentation

This compound production is carried out in a two-stage fermentation process. The first stage involves the growth of mycelia in a liquid seed medium. In the second stage, the mycelial culture is inoculated onto a solid-state fermentation medium.

Table 1: Composition of Fermentation Media

| Medium Component | Concentration (g/L) | Notes |

| Medium E (Solid-State) | For second-stage fermentation | |

| Cracked Corn | 10 g per flask | In a 250-mL nonbaffled Erlenmeyer flask |

| Base Liquid 2 | 10 mL per flask | Added to the cracked corn |

| Base Liquid 2 | ||

| Ardamine PH | 0.2 | |

| KH2PO4 | 0.1 | |

| MgSO4·7H2O | 0.1 | |

| Sodium Tartrate | 0.1 | |

| FeSO4·7H2O | 0.01 | |

| ZnSO4·7H2O | 0.01 |

Experimental Protocols

Protocol 1: Fermentation of Leptodontium elatius for this compound Production

-

Inoculum Preparation: Inoculate a suitable liquid seed medium with Leptodontium elatius var. elatius from an agar slant. Incubate at 25°C with agitation until sufficient mycelial growth is achieved.

-

Solid-State Fermentation: In a 250-mL nonbaffled Erlenmeyer flask, combine 10 g of cracked corn and 10 mL of sterile Base Liquid 2.

-

Inoculation: Inoculate the solid-state medium with the mycelial culture from the inoculum preparation step.

-

Incubation: Incubate the solid-state fermentation flasks at 25°C for 21 days.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a four-step process for the isolation of this compound, taking advantage of its amphipathic nature.

1. Methanol (B129727) Extraction: a. Following the 21-day incubation period, extract the entire contents of the fermentation flasks with methanol. b. The ratio of methanol to the fungal culture should be sufficient to ensure thorough extraction. A common starting point is a 2:1 or 3:1 (v/w) ratio of solvent to solid material. c. Agitate the mixture for several hours to facilitate extraction. d. Separate the methanol extract from the solid residue by filtration or centrifugation. e. Concentrate the methanol extract under reduced pressure to yield a crude extract.

2. Diaion HP-20 Resin Chromatography: a. Resin Preparation: Prepare a column with Diaion HP-20 resin. The column dimensions will depend on the amount of crude extract. A general guideline is a bed volume that is 10-20 times the volume of the concentrated crude extract. b. Equilibration: Equilibrate the column with deionized water. c. Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the equilibrated HP-20 column. d. Washing: Wash the column with deionized water to remove highly polar impurities. e. Elution: Elute the this compound using a stepwise or linear gradient of increasing methanol concentration in water. Collect fractions and monitor for the presence of the target compound using analytical HPLC.

3. Dowex 1-X2 Anion Exchange Chromatography: a. Resin Preparation: Use Dowex 1x2 resin in the chloride form. Wash the resin with a 1:1 (v/v) mixture of methanol and 3% aqueous NaCl. b. Sample Loading: Pool the this compound-containing fractions from the HP-20 chromatography, adjust the pH if necessary to ensure the carboxylic acid groups are ionized, and load the solution onto the Dowex 1-X2 column. c. Washing: Wash the column with a suitable buffer to remove unbound impurities. d. Elution: Elute the bound this compound with a solution of 9:1 (v/v) methanol and 3% aqueous ammonium (B1175870) chloride.

4. Preparative Reverse-Phase HPLC: a. Column: A preparative C18 or C8 column is suitable for the final purification step. b. Mobile Phase: A common mobile phase system is a gradient of methanol or acetonitrile (B52724) in water, with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid groups are protonated. c. Sample Preparation: Concentrate the fractions from the Dowex 1-X2 column that contain this compound. If necessary, perform a solvent exchange to a solvent compatible with the HPLC mobile phase. d. Purification: Inject the concentrated sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak. e. Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and desalt the sample if necessary (e.g., using a small C18 cartridge). Lyophilize the aqueous solution to obtain pure this compound as a solid.

Protocol 3: Analytical HPLC for Quantification of this compound

This method is used for monitoring the presence and purity of this compound throughout the extraction and purification process.

Table 2: Analytical HPLC Parameters

| Parameter | Specification |

| Column | Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm with a guard module |

| Mobile Phase | Isocratic mixture of 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water |

| Flow Rate | 1 mL/min |

| Detection | UV, wavelength not specified in the initial source, but typically in the low UV range (e.g., 210-220 nm) for compounds of this class. |

| Temperature | Room temperature |

| Retention Time | This compound: 21.7 min |

Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data Summary

Storage and Stability

This compound should be stored as a solid powder at -20°C for long-term stability. Stock solutions prepared in a suitable solvent can be stored at -80°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

References

Application of Zaragozic Acid C in Fungal Sterol Biosynthesis Studies

Application Note

Introduction

Zaragozic acid C is a potent, naturally occurring inhibitor of squalene (B77637) synthase (EC 2.5.1.21), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[1] this compound, produced by the fungus Leptodontidium elatius, exhibits high specificity and potency, making it an invaluable tool for studying the intricacies of fungal sterol biosynthesis and for the development of novel antifungal agents.[3] This document provides detailed protocols for the application of this compound in both in vitro and in vivo studies of fungal sterol biosynthesis.

Mechanism of Action

This compound acts as a competitive inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively halts the production of ergosterol and other downstream sterols. The zaragozic acids are exceptionally potent inhibitors, with reported Ki values in the picomolar range for mammalian squalene synthase, indicating a very high affinity for the enzyme.

Quantitative Data

In Vitro Inhibition of Squalene Synthase

| Compound | Enzyme Source | Inhibition Type | Ki (apparent) |

| This compound | Rat Liver | Competitive | 45 pM |

In Vivo Inhibition of Ergosterol Biosynthesis

Studies on the effects of inhibitors of ergosterol biosynthesis, such as the azole antifungals, have demonstrated a significant reduction in cellular ergosterol levels in various fungal species. While specific quantitative data for the percentage of ergosterol reduction in a fungal species treated with a known concentration of this compound is not available in the provided search results, the expected outcome is a dose-dependent decrease in ergosterol content. This can be quantified using the protocol outlined below.

Experimental Protocols

In Vitro Inhibition of Fungal Squalene Synthase

This protocol describes a method to determine the inhibitory effect of this compound on fungal squalene synthase activity using a radiolabeled substrate.

Materials:

-

Fungal strain for microsome preparation (e.g., Saccharomyces cerevisiae, Candida albicans)

-

This compound

-

[14C]Farnesyl pyrophosphate ([14C]FPP)

-

NADPH

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Scintillation cocktail

-

Silica (B1680970) gel for thin-layer chromatography (TLC)

-

Microsome preparation buffer (e.g., 0.1 M potassium phosphate pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Glass homogenizer

-

Ultracentrifuge

-

Spectrophotometer

Protocol:

-

Preparation of Fungal Microsomes:

-

Grow the fungal culture to mid-log phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in ice-cold microsome preparation buffer.

-

Disrupt the cells using a glass homogenizer or other suitable method on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of fresh microsome preparation buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Store the microsomes in aliquots at -80°C until use.

-

-

Squalene Synthase Inhibition Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

MgCl₂

-

DTT

-

NADPH

-

BSA

-

Fungal microsomal preparation (containing a known amount of protein)

-

Varying concentrations of this compound (or solvent control).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]FPP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of alcoholic KOH.

-

Saponify the mixture by heating at 70°C for 30 minutes to hydrolyze any esterified sterols.

-

Extract the non-saponifiable lipids (including squalene) with heptane.

-

Separate the [14C]squalene from the unreacted [14C]FPP by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Visualize the squalene spot (e.g., using iodine vapor or by co-spotting with a squalene standard).

-

Scrape the silica corresponding to the squalene spot into a scintillation vial.

-

Add scintillation cocktail and quantify the amount of [14C]squalene using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Analysis of Ergosterol Content in Fungi

This protocol details the procedure for treating a fungal culture with this compound and subsequently quantifying the cellular ergosterol content by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fungal strain (e.g., Candida albicans)

-

This compound

-

Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)

-

Sterile water

-

25% Alcoholic potassium hydroxide (B78521) (KOH)

-

n-Heptane

-

Methanol (HPLC grade)

-

Ergosterol standard

-

Spectrophotometer

-

HPLC system with a UV detector and a C18 reverse-phase column

Protocol:

-

Fungal Culture and Treatment:

-

Inoculate the fungal strain into the liquid growth medium.

-

Grow the culture to early or mid-log phase at the appropriate temperature with shaking.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the fungal cultures at various final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a solvent-only control.

-

Continue to incubate the cultures for a defined period (e.g., 24 hours).

-

-

Ergosterol Extraction:

-

Harvest the fungal cells by centrifugation.

-